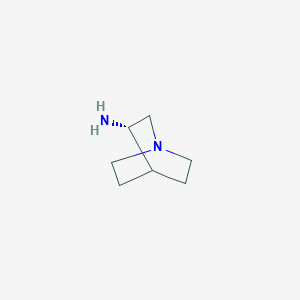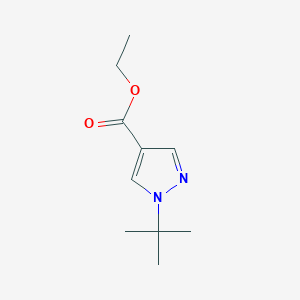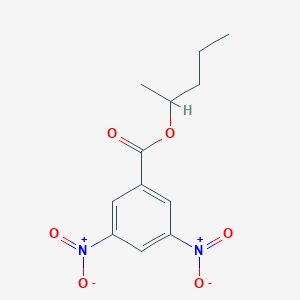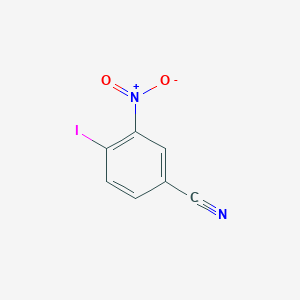
4-Ethoxy-2,6-diacetylpyridine
Overview
Description
4-Ethoxy-2,6-diacetylpyridine is an organic compound with the molecular formula C11H13NO3. It is a derivative of 2,6-diacetylpyridine, where an ethoxy group is substituted at the 4-position of the pyridine ring. This compound is known for its applications in organic synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-diacetylpyridine typically involves the ethoxylation of 2,6-diacetylpyridine. One common method is the reaction of 2,6-diacetylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,6-diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2,6-dihydroxy-4-ethoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2,6-diacetylpyridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex ligands in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-diacetylpyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties or biological activities. The ethoxy and acetyl groups play a crucial role in modulating the electronic properties of the pyridine ring, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
2,6-Diacetylpyridine: The parent compound without the ethoxy substitution.
4-Methoxy-2,6-diacetylpyridine: Similar structure with a methoxy group instead of an ethoxy group.
2,6-Diformylpyridine: Another derivative with formyl groups instead of acetyl groups.
Uniqueness: 4-Ethoxy-2,6-diacetylpyridine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This substitution can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. The compound’s ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis.
Properties
IUPAC Name |
1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLMVOIEUSWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)




![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)



![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)


